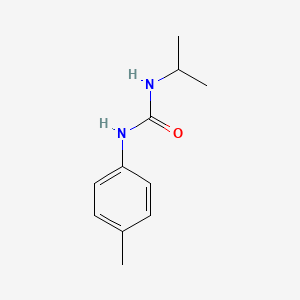

1-Isopropyl-3-(p-tolyl)urea

Beschreibung

Significance of Urea (B33335) Scaffold in Contemporary Organic Chemistry and Materials Science

The urea scaffold is a cornerstone in modern chemical research, largely owing to its distinctive structural and electronic properties. The urea functional group features two nitrogen atoms connected to a carbonyl group, a configuration that allows it to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.govmdpi.com This dual capacity facilitates stable and specific interactions with biological targets like proteins and enzymes, making urea derivatives central to drug discovery and medicinal chemistry. nih.govnih.gov

The applications of urea derivatives are extensive and varied:

Medicinal Chemistry : They are integral to a wide array of pharmaceuticals, including anticancer, antiviral, and anti-inflammatory agents. mdpi.comnih.govbiointerfaceresearch.com The urea moiety is a key component in several approved drugs, where it often plays a crucial role in binding to the active site of a biological target. mdpi.comnih.gov

Agrochemicals : Many urea-based compounds function as herbicides and pesticides, demonstrating their importance in agriculture. biointerfaceresearch.com

Materials Science : The hydrogen bonding capabilities of ureas are harnessed in the creation of supramolecular polymers, resins, and other advanced materials. nih.govmdpi.com

Organocatalysis : Urea derivatives are also employed as catalysts in various organic reactions. nih.gov

Evolution of Synthetic Methodologies for Unsymmetrical Urea Structures

The synthesis of unsymmetrical ureas has undergone significant evolution, driven by the need for more efficient, safer, and versatile methods.

Historically, the primary method for creating urea derivatives involved the reaction of an amine with highly toxic and hazardous reagents like phosgene (B1210022) or its derivatives to form an isocyanate intermediate. mdpi.comnih.gov This isocyanate would then react with a second, different amine to yield the unsymmetrical urea. While effective, this approach presents considerable safety and handling challenges and can lead to the formation of undesired symmetrical urea byproducts. nih.govtandfonline.com

To overcome these limitations, researchers have developed numerous alternative strategies:

Safer Reagents : Toxic phosgene has been increasingly replaced by safer solid reagents like N,N'-Carbonyldiimidazole (CDI), which activates an amine for subsequent reaction with another amine. nih.govtandfonline.com Carbonates and carbamates also serve as less hazardous carbonyl sources. tandfonline.comacs.org

Rearrangement Reactions : Classic name reactions such as the Curtius, Hofmann, and Lossen rearrangements provide pathways to generate isocyanate intermediates from carboxylic acids or amides, which can then be trapped by amines to form ureas. nih.gov

Catalytic Methods : The development of transition metal-catalyzed reactions has provided powerful tools for urea synthesis. Palladium-catalyzed coupling reactions, for instance, can form the C-N bond of the urea. acs.org Copper-catalyzed methods have also been reported for the high-throughput synthesis of ureas. mdpi.com

Modern Approaches : More recent innovations include catalyst-free methods that operate under mild conditions, such as the reaction between amines and carbonyl sulfide (B99878) (COS). rsc.org Additionally, the use of hypervalent iodine reagents like PhI(OAc)₂ has emerged as a metal-free method for coupling amides and amines to produce unsymmetrical ureas, offering a broad substrate scope under mild conditions. mdpi.comresearchgate.net

Research Trajectories of 1-Isopropyl-3-(p-tolyl)urea within the Broader Urea Chemical Landscape

This compound, an unsymmetrical urea derivative, serves as a specific example within the vast field of urea chemistry. Its research profile illustrates the application of modern synthetic techniques and its investigation in specialized areas of chemical biology.

Compound Identification and Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 110363-52-5 sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₆N₂O sigmaaldrich.com |

| Molecular Weight | 192.26 g/mol |

| Appearance | Beige solid mdpi.com |

| Melting Point | 150–152 °C mdpi.com |

Synthesis and Research Findings

A notable synthesis of this compound was achieved through a modern, metal-free approach utilizing a hypervalent iodine reagent. mdpi.com In this method, p-toluidine (B81030) (an amide source) was coupled with isopropylamine (B41738) using diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) as a mediator. The reaction proceeded under relatively mild conditions (80 °C) and yielded the target compound. mdpi.com

Detailed Spectral Data for this compound mdpi.com

| Analysis | Data |

|---|---|

| FTIR (cm⁻¹) | 3314, 2964, 2920, 2871, 1685, 1632, 1592, 1543, 1505, 1235, 1173, 1067, 816, 776 |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.31 (s, 1H), 7.13 (d, J = 8.4 Hz, 2H), 7.02 (d, J = 8.2 Hz, 2H), 5.38 (d, J = 7.8 Hz, 1H), 3.94 (dq, J = 13.1, 6.6 Hz, 1H), 2.26 (s, 3H), 1.10 (d, J = 6.6 Hz, 6H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 156.0, 136.4, 132.7, 129.5, 120.7, 41.9, 23.2, 20.7 |

| HRMS (ESI) | Calculated for C₁₁H₁₇N₂O [M+H]⁺: 193.1336, Found: 193.1337 |

Research involving this compound includes its study as a potential inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. nih.govucanr.edu Furthermore, related structures are recognized for their utility in agriculture; for example, the N-substituted urea derived from 4-isopropylaniline (B126951) (p-aminocumene) is a key intermediate in the synthesis of the herbicide Isoproturon (B30282). researchgate.net These research avenues underscore the compound's relevance in both medicinal chemistry and agrochemical development.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2,4-triazole |

| This compound |

| 4-isopropylaniline (p-aminocumene) |

| Carbonyl sulfide (COS) |

| Diacetoxyiodobenzene (PhI(OAc)₂) |

| Isopropylamine |

| Isoproturon |

| N,N'-Carbonyldiimidazole (CDI) |

| Phosgene |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

110363-52-5 |

|---|---|

Molekularformel |

C11H16N2O |

Molekulargewicht |

192.26 g/mol |

IUPAC-Name |

1-(4-methylphenyl)-3-propan-2-ylurea |

InChI |

InChI=1S/C11H16N2O/c1-8(2)12-11(14)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H2,12,13,14) |

InChI-Schlüssel |

VUZFWAUPYVYJRZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)NC(=O)NC(C)C |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 1 Isopropyl 3 P Tolyl Urea and Its Analogues

Strategies for Carbonyl Group Introduction in Unsymmetrical Urea (B33335) Synthesis

The central challenge in synthesizing unsymmetrical ureas lies in the controlled introduction of the carbonyl group between two different amine precursors. Historically, this has been achieved using highly reactive and toxic reagents, prompting the development of safer and more versatile alternatives.

Hypervalent iodine reagents have become powerful tools in modern organic synthesis, offering mild and often metal-free conditions for a variety of oxidative transformations. mdpi.comresearchgate.netnih.gov Their application in unsymmetrical urea synthesis represents a significant advance, avoiding the need for toxic catalysts and harsh reagents. mdpi.comresearchgate.netnih.gov These reagents, particularly iodine(III) compounds like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), facilitate the coupling of amides and amines to form ureas. mdpi.comnih.gov

The reaction mechanism is believed to proceed through a Hofmann-type rearrangement of a primary amide, promoted by the hypervalent iodine reagent. organic-chemistry.org This in-situ generation of an isocyanate intermediate, which is then trapped by an amine, circumvents the need to handle the often hazardous isocyanate directly. organic-chemistry.org This approach has been successfully applied to the synthesis of 1-isopropyl-3-(p-tolyl)urea from p-toluamide and isopropylamine (B41738). mdpi.com The use of PhI(OAc)₂ as a coupling mediator proceeds under mild conditions and demonstrates a broad substrate scope. researchgate.netnih.gov

A study detailed the synthesis of this compound, which was obtained in a 62% yield by reacting p-toluamide with isopropylamine in the presence of PhI(OAc)₂, potassium phosphate (B84403) (K₃PO₄), and 1,2-dichloroethane (B1671644) (DCE) as the solvent at 80 °C for 18 hours. mdpi.com The scope of this hypervalent iodine-mediated reaction is broad, accommodating various primary amines.

Table 1: Synthesis of 1-Aryl-3-alkylurea Analogues using a Hypervalent Iodine-Mediated Approach mdpi.com

| Amide | Amine | Product | Yield (%) |

|---|---|---|---|

| p-Toluamide | Isopropylamine | This compound | 62 |

| p-Toluamide | Propylamine (B44156) | 1-propyl-3-(p-tolyl)urea | 58 |

| p-Toluamide | Butylamine | 1-butyl-3-(p-tolyl)urea | 68 |

| p-Toluamide | 2-Phenylethylamine | 1-phenethyl-3-(p-tolyl)urea | 50 |

| p-Toluamide | Adamantylamine | 1-(adamantan-1-yl)-3-(p-tolyl)urea | 48 |

| p-Toluamide | Cyclopropylamine | 1-cyclopropyl-3-(p-tolyl)urea | 42 |

The most traditional method for preparing urea derivatives involves the reaction of an amine with an isocyanate. nih.govnih.gov For the synthesis of this compound, this would involve the nucleophilic attack of isopropylamine on p-tolyl isocyanate. While effective, this approach necessitates the handling of isocyanates, which can be toxic and hazardous reagents. thieme-connect.com

To overcome these safety issues, methodologies have been developed that generate isocyanate intermediates in situ. nih.gov As discussed previously, the Hofmann rearrangement mediated by hypervalent iodine is one such strategy. organic-chemistry.org Another alternative involves the use of "isocyanate surrogates" like 3-substituted dioxazolones. tandfonline.com These compounds decompose under mild heating in the presence of a base to generate the desired isocyanate, which is immediately consumed by the amine present in the reaction mixture. tandfonline.com This avoids the isolation and storage of the isocyanate, enhancing the safety and practicality of the synthesis. From a mechanistic viewpoint, the reaction of carbamates at elevated temperatures can also proceed through the formation of an isocyanate intermediate, which is then trapped by an amine to produce the unsymmetrical urea. thieme-connect.com

Transition-metal catalysis offers a powerful and atom-economical alternative for constructing the urea backbone, often by direct carbonylation of amines. oup.com These methods typically use carbon monoxide (CO) as the carbonyl source, avoiding the use of phosgene (B1210022) or isocyanates. oup.com

Palladium and copper are the most commonly employed metals for this transformation. Palladium-catalyzed oxidative carbonylation of a primary amine (like p-toluidine (B81030) or isopropylamine) or a mixture of a primary and a secondary amine can produce unsymmetrical ureas with high efficiency. nih.govcapes.gov.br These reactions are typically carried out under an atmosphere of CO and an oxidant (like air) at elevated temperatures. nih.gov For instance, PdI₂ in conjunction with KI has been used as a catalytic system for the direct carbonylation of amines. nih.gov

Copper-based systems have also been developed. A notable recent advancement is a cobalt/copper bimetallic catalytic system that enables the direct carbonylative synthesis of unsymmetrical ureas from primary and secondary amines. oup.comoup.com This system achieves high selectivity by facilitating a dual process of nucleophilic carbonylation for the primary amine and single-electron oxidation for the secondary amine, allowing for precise amine recognition and minimizing the formation of symmetrical byproducts. oup.com

Table 2: Examples of Metal-Catalyzed Systems for Unsymmetrical Urea Synthesis

| Catalytic System | Carbonyl Source | Typical Conditions | Key Feature | Reference |

|---|---|---|---|---|

| PdI₂ / KI | CO / Air | 90-100 °C, 20 atm | High catalytic efficiency for primary/secondary amines. | nih.gov |

| Pd(OAc)₂ / Cu(OAc)₂ | [¹¹C]CO | 95 °C, 1,4-dioxane | Synthesis of ¹¹C-labelled ureas for PET imaging. | mdpi.com |

| Co / Cu Bimetallic | CO | Optimized for dual amine recognition | High selectivity for unsymmetrical ureas. | oup.comoup.com |

| NH₄VO₃ | CO₂ (ambient pressure) | 120 °C | Uses CO₂ as a C1 building block with disilylamines. | acs.orgnii.ac.jp |

The quest for more sustainable and innovative synthetic routes has led to the exploration of novel activation strategies. Photoredox catalysis, which uses visible light to initiate chemical reactions, is an emerging field in urea synthesis. One novel strategy involves the photocatalytic reaction of amines with carbon disulfide (CS₂), using Rhodamine B as the photocatalyst under blue light irradiation. bohrium.com This method proceeds under mild, oxidant-free conditions, with the carbonyl oxygen in the final urea product being derived from oxygen in the air. bohrium.com

Electrosynthesis represents another frontier, offering a sustainable pathway that can utilize renewable electricity. icn2.cat Recent studies have focused on the electrochemical co-reduction of carbon dioxide (CO₂) and nitrate (B79036) (NO₃⁻) to directly form urea. carboncapturemagazine.comresearchgate.net This process not only utilizes a greenhouse gas (CO₂) as a C1 feedstock but can also remediate nitrate, a common water pollutant. carboncapturemagazine.com The success of this approach hinges on the development of highly efficient and selective electrocatalysts, such as single-atom alloys, which can facilitate the crucial C-N bond formation at the electrode surface. nih.govnih.gov

Metal-Catalyzed Coupling Reactions in Urea Synthesis

Optimization of Reaction Parameters and Substrate Scope for this compound Synthesis

The successful synthesis of this compound is highly dependent on the careful optimization of reaction parameters to maximize yield and purity. Using the hypervalent iodine-mediated approach as an example, several factors were systematically evaluated to establish the ideal conditions. mdpi.comresearchgate.net

Initial investigations into the synthesis via the coupling of p-toluamide and isopropylamine explored various solvents, temperatures, and bases. researchgate.net The selection of PhI(OAc)₂ as the iodine(III) reagent, K₃PO₄ as the base, and 1,2-dichloroethane (DCE) as the solvent at a temperature of 80 °C was found to be optimal. mdpi.com A key finding was that the formation of the isocyanate appears to be the rate-limiting step, and using a slight excess of the amine component can help drive the reaction to completion and improve the final yield. mdpi.com

Table 3: Optimized Reaction Conditions for the Synthesis of this compound mdpi.com

| Parameter | Condition |

|---|---|

| Amide Substrate | p-Toluamide (1.0 equiv.) |

| Amine Substrate | Isopropylamine (2.0 equiv.) |

| Iodine Reagent | PhI(OAc)₂ (2.0 equiv.) |

| Base | K₃PO₄ (2.0 equiv.) |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | 80 °C |

| Time | 18 h |

| Isolated Yield | 62% |

The substrate scope of this methodology was explored by varying the amine partner while keeping p-toluamide as the constant precursor. The reaction demonstrated good tolerance for various primary alkyl amines. Primary amines with straight alkyl chains, such as propylamine and butylamine, provided the corresponding ureas in good yields (58-68%). mdpi.com Sterically more demanding amines, such as the bulky adamantylamine and the small-ring cyclopropylamine, were also successfully incorporated, albeit in slightly lower yields (48% and 42%, respectively), demonstrating the versatility of the method. mdpi.com

Green Chemistry Principles in the Synthesis of Urea Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for ureas, aiming to reduce environmental impact and improve safety. nexanteca.com Key goals include enhancing atom economy, avoiding hazardous reagents, reducing energy consumption, and utilizing renewable feedstocks. rsc.org

Many of the advanced methodologies discussed align with these principles:

Avoiding Hazardous Reagents : Methods utilizing hypervalent iodine reagents, metal-catalyzed carbonylations, and in-situ isocyanate generation from dioxazolones provide safer alternatives to the use of highly toxic phosgene and its derivatives. mdpi.comnih.govtandfonline.comoup.com

Atom Economy : Catalytic processes, such as the palladium- or copper-catalyzed carbonylation of amines, are inherently more atom-economical than reactions requiring stoichiometric reagents. oup.comrsc.org The direct synthesis from amines and CO produces N₂ as the only byproduct in some cases, representing a highly efficient transformation. organic-chemistry.org

Use of Renewable Feedstocks and Energy : The most forward-looking green strategies focus on using CO₂ as a renewable C1 building block. acs.org Electrocatalytic and photocatalytic methods are particularly promising as they can be powered by renewable energy sources like solar or wind power, potentially leading to a carbon-neutral synthesis cycle. icn2.catcarboncapturemagazine.com The electrosynthesis of urea from CO₂ and nitrate not only utilizes a waste greenhouse gas but also offers a method for environmental remediation. carboncapturemagazine.comresearchgate.net

The continuous development of these greener pathways is crucial for the sustainable production of ureas and other essential chemical compounds. icn2.catnexanteca.com

Late-Stage Functionalization Strategies for Complex Molecules Incorporating Urea Moieties

Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry and drug discovery, enabling the direct modification of complex molecules at a late point in their synthesis. mpg.denih.gov This approach avoids the need for lengthy de novo syntheses from simple building blocks, allowing for the rapid generation of analogues from advanced intermediates or established drug compounds. mpg.dempg.de For molecules incorporating the urea moiety, LSF offers a valuable toolkit to diversify structures, explore structure-activity relationships (SAR), and enhance pharmacological properties. nih.govmdpi.com Key strategies employed for the LSF of urea-containing compounds include transition metal-catalyzed C-H activation, hypervalent iodine-mediated reactions, and photoredox catalysis. mdpi.comresearchgate.netnih.gov

C-H Activation and Directed Functionalization

Transition metal-catalyzed C-H activation is a premier strategy for LSF, utilizing the urea group or a nearby functionality as a directing group to install new bonds at previously unreactive C-H sites. nih.govresearchgate.net This method allows for high chemo- and regioselectivity in densely functionalized molecules.

One notable advancement is the palladium(II)-catalyzed direct olefination of aryl urea derivatives. acs.org Using the urea moiety as a directing group, this method facilitates the formation of a C-C bond between the aromatic ring of the urea and an olefin, such as n-butyl acrylate. The reaction proceeds under mild conditions in a p-TsOH/AcOH medium, demonstrating the utility of the urea group in orchestrating selective C-H functionalization. acs.org

| Entry | Aryl Urea Substrate | Product | Yield (%) |

| 1 | N-phenylurea | N-(2-(3-butoxy-3-oxoprop-1-en-1-yl)phenyl)urea | 78 |

| 2 | N-(p-tolyl)urea | N-(2-(3-butoxy-3-oxoprop-1-en-1-yl)-4-methylphenyl)urea | 85 |

| 3 | N-(4-methoxyphenyl)urea | N-(2-(3-butoxy-3-oxoprop-1-en-1-yl)-4-methoxyphenyl)urea | 82 |

| 4 | N-(4-chlorophenyl)urea | N-(4-chloro-2-(3-butoxy-3-oxoprop-1-en-1-yl)phenyl)urea | 65 |

| Selected examples from Palladium-Catalyzed Direct Olefination of Urea Derivatives. Data sourced from acs.org. |

Ruthenium catalysis has also been employed for urea synthesis through a novel N-H activation mechanism. A ruthenium pincer complex can activate the N-H bond of amines, which then react with a carbon monoxide surrogate like N,N-dimethylformamide (DMF). nih.gov This method allows for the synthesis of various functionalized urea derivatives without the direct use of hazardous carbon monoxide gas and can be applied sequentially with different amines to produce unsymmetrical ureas. nih.gov

Hypervalent Iodine-Mediated Urea Formation

A significant metal-free approach to the LSF of complex molecules involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PhI(OAc)₂). mdpi.comresearchgate.net This method facilitates the oxidative coupling of primary amides with primary or secondary amines to form unsymmetrical ureas under mild conditions, thus avoiding the need for metal catalysts, high temperatures, or inert atmospheres. researchgate.net The versatility and functional group tolerance of this reaction make it highly suitable for modifying complex drug molecules that contain amine functionalities. mdpi.com

The efficacy of this strategy has been demonstrated through the successful late-stage functionalization of a variety of commercially available drugs. mdpi.com Molecules like the antidepressant Paroxetine, the Alzheimer's drug Memantine, and the local anesthetic Bupivacaine were successfully coupled with p-toluamide to introduce a new urea moiety, showcasing the broad applicability of this protocol in drug development. mdpi.com

| Drug Substrate (Amine Source) | Amide | Resulting Urea-Containing Compound |

| Paroxetine | p-toluamide | N-((3S,4R)-4-(4-fluorophenyl)-3-(((5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)piperidin-1-yl)-N'-(p-tolyl)urea |

| Memantine | p-toluamide | N-((3,5-dimethyladamantan-1-yl)methyl)-N'-(p-tolyl)urea |

| Bupivacaine | p-toluamide | N-(1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamido)-N'-(p-tolyl)urea |

| Sertraline | p-toluamide | N-((1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methyl-N'-(p-tolyl)urea |

| Examples of Late-Stage Functionalization of Drugs via Hypervalent Iodine-Mediated Urea Synthesis. Data sourced from mdpi.com. |

Photoredox and Enzymatic Catalysis

Modern synthetic methods like photoredox and enzymatic catalysis are also being harnessed for the late-stage modification of molecules with urea functionalities. beilstein-journals.orgcharnwooddiscovery.comnih.gov Photoredox catalysis, which uses visible light to initiate chemical reactions, offers a powerful means to forge C-N and C-C bonds under exceptionally mild conditions. beilstein-journals.orgresearchgate.net This has been applied to the synthesis of substituted pyrrolidine (B122466) ureas, where forming a C(sp³)–C(sp³) bond as a final step allows for rapid diversification from readily available starting materials. charnwooddiscovery.com Although sometimes resulting in modest yields, this approach can overcome challenges associated with traditional urea coupling reactions, such as dimerization and the need for excess reagents. charnwooddiscovery.com

Enzymatic catalysis provides an orthogonal approach, leveraging the high selectivity of enzymes to perform modifications on complex structures without the need for protecting groups. nih.govfrontiersin.org While specific examples focusing on this compound are not prominent, the principles of enzymatic LSF, such as hydroxylations, reductions, and amide bond formations, are broadly applicable to complex bioactive compounds and represent a growing field for modifying urea-containing drug candidates. nih.gov

Computational Chemistry and Quantum Mechanical Studies of 1 Isopropyl 3 P Tolyl Urea

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. elsevier.com This method allows for the calculation of ground-state properties by modeling the electron density. researchgate.net For molecules like 1-Isopropyl-3-(p-tolyl)urea, DFT calculations, often using functionals such as B3LYP combined with basis sets like 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms—a process known as geometry optimization. dntb.gov.uarjptonline.org

Once the optimized geometry is obtained, further calculations can predict vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule. By comparing these calculated frequencies with experimental data from techniques like Fourier-transform infrared (FT-IR) spectroscopy, researchers can validate the accuracy of the computational model and make detailed assignments of the observed spectral bands. nih.govacs.org While specific DFT studies focused solely on this compound are not widely published, the methodologies are well-established from research on similar urea (B33335) and thiourea (B124793) derivatives. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

The reactivity of a molecule can be predicted using computational analyses of its electronic surface and orbitals. The Molecular Electrostatic Potential (MEP) map is a valuable tool that illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.de For this compound, the MEP would likely show negative potential (typically colored red) around the oxygen atom of the carbonyl group, indicating a prime site for electrophilic attack, while regions around the N-H protons would show positive potential (blue), indicating sites for nucleophilic interaction. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). lumenlearning.com20.210.105 The HOMO acts as an electron donor, and its energy level is related to the molecule's ionization potential, while the LUMO acts as an electron acceptor, with its energy related to the electron affinity. uni.lu The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net For urea derivatives, the HOMO is often located on the urea and phenyl moieties, while the LUMO is distributed over the aromatic system, and the analysis of these orbitals provides a theoretical basis for understanding the molecule's chemical behavior. researchgate.net

Theoretical Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational methods are frequently used to predict and interpret spectroscopic data. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). researchgate.net These calculated shifts are then correlated with experimental spectra to aid in signal assignment. Experimental ¹H and ¹³C NMR data for this compound have been reported. mdpi.com

Table 1: Experimental ¹H and ¹³C NMR Data for this compound

| Nucleus | Experimental Chemical Shift (δ, ppm) | Inferred Molecular Fragment |

|---|---|---|

| ¹³C | 156.0 | C=O (Urea) |

| ¹³C | 136.4 | Aromatic C (Substituted) |

| ¹³C | 132.7 | Aromatic C (Substituted) |

| ¹³C | 129.5 | Aromatic C-H |

| ¹³C | 120.7 | Aromatic C-H |

| ¹³C | 41.9 | CH (Isopropyl) |

| ¹³C | 23.2 | CH₃ (Isopropyl) |

| ¹³C | 20.7 | CH₃ (Tolyl) |

Similarly, theoretical vibrational spectra (FT-IR) can be computed and scaled to match experimental findings, aiding in the assignment of complex vibrational modes. acs.org Experimental FT-IR data for this compound shows characteristic peaks for N-H, C-H, and C=O stretching. mdpi.com

Table 2: Experimental FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3314 | N-H Stretching |

| 2964, 2920, 2871 | C-H Stretching (Aliphatic) |

| 1685, 1632 | C=O Stretching (Urea Amide I) |

| 1592, 1543, 1505 | N-H Bending / C-N Stretching (Amide II) / Aromatic C=C |

| 1235 | C-N Stretching |

Electronic transitions, observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). dntb.gov.uarjptonline.org These calculations provide information on excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensity of the peaks in an experimental spectrum.

Computational Studies on Molecular Conformations and Isomerism

The study of different spatial arrangements of a molecule (conformations) and its structural isomers is crucial for understanding its properties. lumenlearning.com For this compound, computational conformational analysis can explore the rotation around key single bonds, such as the N-C(isopropyl) and N-C(tolyl) bonds. The bulky isopropyl group likely introduces significant steric hindrance, influencing the preferred orientation of the substituents relative to the planar urea moiety. lumenlearning.com

Computational modeling of a similar compound, 1-isopropyl-3-(pyridin-2-ylmethyl)urea, predicts that the urea core remains planar while the aromatic ring is twisted at an angle to minimize steric clash. Molecular dynamics simulations can further reveal that such bulky groups may restrict rotation, favoring specific conformations. Although specific studies on the isomerism of this compound are not detailed in the literature, computational methods could be used to evaluate the relative stabilities of potential geometric isomers (e.g., cis/trans conformers around the amide bonds) or tautomers (e.g., keto-enol tautomerism of the urea group).

Theoretical Insights into Molecular Interactions and Binding Affinities in Non-Clinical Contexts

Understanding how a molecule interacts with its environment is key to predicting its physical properties and potential applications. Computational methods can model non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. acs.orgtandfonline.com The urea functional group in this compound is a potent hydrogen bond donor (N-H) and acceptor (C=O), suggesting it can form strong intermolecular interactions, which would influence its crystal packing and solubility. mdpi.com

In non-clinical contexts, such as materials science or host-guest chemistry, computational docking and molecular dynamics simulations can predict the binding affinity of the molecule to a target receptor or surface. physchemres.org For instance, studies on the interaction of urea with surfaces like hydroxyapatite (B223615) have used DFT to calculate interaction energies and bond lengths, confirming favorable interactions. acs.org Similar theoretical studies on this compound could provide insights into its potential to bind to various materials or participate in supramolecular assemblies, guided by the electronic and steric profile established through MEP and conformational analyses.

Molecular Interactions and Biochemical Activity Studies of 1 Isopropyl 3 P Tolyl Urea and Its Derivatives Non Clinical Focus

Antimicrobial Activity: In Vitro Efficacy and Proposed Mechanisms of Action

The antimicrobial potential of aryl urea (B33335) derivatives has been explored against a variety of pathogenic microbes. These in vitro studies aim to determine the efficacy of these compounds and elucidate the structural features that govern their activity.

Aryl urea derivatives have demonstrated inhibitory activity against both bacterial and fungal pathogens. In vitro screening assays are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Studies have evaluated series of urea derivatives against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, and fungal strains including Candida albicans and Cryptococcus neoformans. The results often show a range of activities, from potent inhibition to moderate or weak effects, depending on the specific chemical structure of the derivative. For example, certain dichlorophenyl urea derivatives have shown MIC values as low as 50-72 µM against carbapenemase-producing K. pneumoniae. Other studies on urea derivatives incorporating a sulfonyl group found MIC values as low as 4.88 µg/mL against E. coli and C. albicans. The proposed mechanism for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase B or epoxide hydrolases, which are present in bacteria like Mycobacterium tuberculosis. researchgate.net

Below is a table summarizing the in vitro antimicrobial activity of representative aryl urea derivatives from various studies.

| Compound/Derivative Class | Bacterial Strains | MIC | Fungal Strains | MIC | Reference(s) |

| 1-(2-(2-aminoethyl)phenyl)-3-(3,5-dichlorophenyl)urea | K. pneumoniae (CPE) | 50 µM | - | - | |

| 1-(3,5-dichlorophenyl)-3-(pyridin-2-yl)urea | S. aureus | >100 µM | - | - | |

| Thiazolyl-urea derivative (Compound 8) | E. coli | 4.88 µg/mL | C. albicans | 4.88 µg/mL | |

| Urea derivative of 1-benzhydryl piperazine (B1678402) (Compound 8g) | S. aureus | 6.25 µg/mL | A. niger | 12.5 µg/mL | |

| Dihydroquinazolinone (Compound 4d) | B. subtilis | 0.25 mg/mL | C. albicans | >2 mg/mL | |

| Pyrazole (B372694) derivative (Compound 7b) | S. aureus (MRSA) | 0.22 µg/mL | C. albicans | 0.25 µg/mL |

This table is for illustrative purposes and collates data from different studies on various aryl urea derivatives, not exclusively 1-Isopropyl-3-(p-tolyl)urea.

The structure-activity relationship (SAR) for the antimicrobial effects of aryl ureas is complex, with activity depending on the specific combination of substituents on both nitrogen atoms of the urea backbone.

Several key principles have emerged from these studies:

Aryl Ring Substitution: The nature and position of substituents on the aryl ring are critical. For example, in one series of diphenyl ureas, a 3,5-dichloro substitution pattern on one phenyl ring was found in several active compounds. In another series, the presence of a chlorine atom in the meta position of an arylurea fragment was more important for antibacterial activity than a para-substituted chlorine.

Lipophilic/Bulky Groups: Similar to enzyme inhibition, a bulky or lipophilic group on the non-aryl side of the urea often contributes to activity. Studies on anti-tuberculosis ureas found that a bulky aliphatic ring, like adamantane, paired with an aromatic ring was a favorable arrangement. researchgate.net

Combined Effect: The antimicrobial effect is often not attributable to a single group but to the synergy between different parts of the molecule. For instance, the activity of 1-(2-(2-aminoethyl)phenyl)-3-(3,5-dichlorophenyl)urea was attributed to the combination of the 2-aminoethylphenyl group and the 3,5-dichlorophenyl group, as other compounds containing only one of these moieties were inactive.

Molecular docking studies suggest that these molecules can bind to specific bacterial proteins, such as DNA gyrase B, where the diaryl rings can act as hydrogen-bond donors to inhibit the enzyme.

Evaluation against Bacterial Strains and Fungal Strains

Molecular Docking Studies for Ligand-Protein Interactions and Binding Mode Prediction

Urea-based compounds are well-suited for molecular docking analysis due to the specific hydrogen bonding capabilities of the urea functional group. The carbonyl group acts as a hydrogen bond acceptor, while the two nitrogen atoms serve as hydrogen bond donors. mdpi.com These interactions are often critical for anchoring the ligand within the protein's active site.

Several studies have employed molecular docking to investigate the interactions of urea derivatives structurally related to this compound with key protein targets:

p38 MAP Kinase: A notable example involves pyrazole urea-based inhibitors, such as BIRB 796, which features a 1-(p-tolyl)-urea moiety. mdpi.com Docking studies revealed a unique binding mode where the inhibitor does not occupy the adenosine (B11128) triphosphate (ATP) binding site directly. Instead, it binds to a distinct, allosteric pocket that becomes accessible only when the protein adopts a specific "DFG-out" conformation of its activation loop. In this orientation, the p-tolyl group fits into a hydrophobic specificity pocket, while the urea N-H groups form crucial hydrogen bonds with the protein backbone, illustrating a sophisticated interaction mechanism.

EGFR and CDK2: In studies of pyrrole (B145914) derivatives designed as potential anticancer agents, compounds incorporating a p-tolyl group were docked into the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The docking simulations predicted that the p-tolyl moiety occupies the ribose binding pocket, forming an electrostatic attraction with a cysteine residue (Cys773) in EGFR. nih.gov This highlights how different parts of the molecule contribute to binding within various sub-pockets of the enzyme's active site.

Dihydrofolate Reductase (DHFR): New pyrazolo[3,4-b]pyridine derivatives, including a compound with a 1-isopropyl-3-yl-urea structure, were evaluated as potential DHFR inhibitors. Molecular docking was used to predict the binding modes of the most promising compounds within the DHFR active pocket, demonstrating high binding affinity.

Other Protein Targets: Docking studies have also been applied to understand the interaction of urea derivatives with other proteins like tubulin and enoyl-(acyl-carrier-protein) reductase (ENR), where the urea moiety consistently plays a key role in forming interactions with amino acid residues in the binding site. alliedacademies.orgresearchgate.net

The findings from these docking studies are often summarized by binding energies and key molecular interactions, as detailed in the table below.

| Protein Target | Ligand Class/Derivative | Key Predicted Interactions | Reference |

|---|---|---|---|

| p38 MAP Kinase | Pyrazole Urea (e.g., BIRB 796 with a p-tolyl group) | Binds to allosteric site in "DFG-out" conformation; p-tolyl group in hydrophobic pocket; Urea N-H forms H-bonds. | mdpi.com |

| EGFR | Pyrrole derivative with p-tolyl moiety | p-tolyl group occupies ribose binding pocket, forming electrostatic attraction with Cys773. | nih.gov |

| CDK6 | Urea-containing Carnosic Acid derivative | Urea moiety forms H-bonds with key residues in the active site. | mdpi.com |

| DHFR | Pyrazolo[3,4-b]pyridine with 1-isopropyl-3-yl-urea moiety | High binding affinity predicted within the active site. | |

| Tubulin | Acyl urea derivatives | Interactions with various amino acids within the tubulin binding site. | alliedacademies.org |

Structure-Activity Relationship (SAR) Analysis based on Substituent Effects on Biochemical Activities

Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. For this compound and related aryl ureas, SAR studies have provided significant insights into how different substituents on the aromatic ring and the alkyl group influence their inhibitory potency against various enzymes, such as soluble epoxide hydrolase (sEH). nih.gov

Influence of Aryl Ring Substituents:

The nature and position of substituents on the phenyl ring of aryl ureas have a profound impact on their biochemical activity.

Positional Effects: The location of a substituent is crucial. For instance, in a series of sEH inhibitors, placing small non-polar substituents at the meta or para position dramatically increased potency compared to the unsubstituted phenyl compound. nih.gov Conversely, substitution at the ortho position, as seen in an ortho-tolyl compound, led to a clear negative effect on potency, likely due to steric hindrance. nih.gov

Hydrophobicity and Polarity: The potency of inhibitors often increases with the size of a hydrophobic para substituent. nih.gov However, the introduction of polar para substituents, such as nitro, methyl ester, or carboxylic acid groups, resulted in significantly less potent inhibitors. nih.gov The corresponding phenol (B47542) metabolite of a more potent ether-linked compound was also found to be a poor inhibitor, which is attributed to unfavorable polarity and electronic character. nih.gov

Electronic Effects: There is a clear electronic effect on potency. Electron-withdrawing groups on the phenyl ring can enhance inhibitory activity. This effect is thought to arise from the inductive withdrawal of the nitrogen lone pair electrons, which polarizes the urea N-H bond and strengthens the hydrogen bonding interaction with key residues (like aspartate) in the enzyme's catalytic site. nih.gov For example, a meta-fluorophenyl derivative was a more potent inhibitor than its para-fluorophenyl counterpart, consistent with the stronger electron-withdrawing nature of the meta substituent. nih.gov Dichloro-substituted compounds were found to be particularly potent sEH inhibitors. nih.gov

The following table summarizes the SAR for a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of sEH, demonstrating the effect of phenyl ring substitutions.

| Compound Type/Substituent | Position | Effect on Potency (vs. Unsubstituted Phenyl) | Rationale | Reference |

|---|---|---|---|---|

| Unsubstituted Phenyl | - | Baseline | - | nih.gov |

| Small non-polar (e.g., methyl) | meta or para | Increased | Favorable hydrophobic interactions. | nih.gov |

| Small non-polar (e.g., methyl) | ortho | Decreased | Steric hindrance. | nih.gov |

| Bulky hydrophobic (e.g., isopropyl) | para | Significantly Increased | Enhanced hydrophobic interactions in the binding pocket. | nih.gov |

| Polar (e.g., -NO₂, -COOCH₃, -COOH, -OH) | para | Decreased | Unfavorable polarity for the binding site. | nih.gov |

| Halogens (e.g., -F, -Cl) | meta or para | Increased | Electron-withdrawing effect strengthens H-bonding of urea moiety. | nih.gov |

These SAR studies underscore the precise structural requirements for potent biochemical activity in this class of compounds, guiding the rational design of new and more effective derivatives.

Advanced Applications of 1 Isopropyl 3 P Tolyl Urea and Urea Derivatives in Chemical Technologies Excluding Clinical

Applications in Agrochemicals: Herbicide Development and Molecular Design Principles

Substituted ureas represent a significant class of commercial herbicides. taylorfrancis.com The herbicidal activity of these compounds is rooted in their ability to inhibit photosynthesis in target weed species. researchgate.net The molecular design of urea-based herbicides often involves an aryl group and a substituted amino moiety, a structure exemplified by 1-Isopropyl-3-(p-tolyl)urea.

Thousands of substituted ureas with aliphatic, aromatic, and heterocyclic components have been synthesized and evaluated for biological activity. taylorfrancis.com The development of these compounds is a key area of research in agrochemicals, aiming to create new plant growth regulators and herbicides. researchgate.net A close structural analog to the subject compound, known as daimuron (B1669775) (1-(1-methyl-1-phenylethyl)-3-p-tolyl-urea), is a recognized herbicide. google.com Other prominent phenylurea herbicides include isoproturon (B30282) and chlortoluron, which are used to control weeds in cereal crops. google.com

Research into novel urea (B33335) derivatives continues to yield compounds with potent herbicidal properties. For instance, studies on new series of urea compounds have identified molecules with excellent inhibitory activity on the root growth of weeds, demonstrating the ongoing potential for discovering new modes of action and improving crop protection. researchgate.net

Table 1: Examples of Urea-Based Herbicides This table is interactive and allows for sorting.

| Compound Name | Chemical Structure | Application Notes |

|---|---|---|

| Daimuron | 1-(1-methyl-1-phenylethyl)-3-p-tolyl-urea | Herbicide. google.com |

| Isoproturon | 3-(4-isopropylphenyl)-1,1-dimethylurea | Used for weed control in cereal fields. google.com |

| Chlortoluron | 3-(3-chloro-p-tolyl)-1,1-dimethylurea | Used for weed control in cereal fields. google.com |

| Fenuron | 1,1-dimethyl-3-phenylurea | One of the early commercially developed urea herbicides. taylorfrancis.com |

| Diuron | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | An early commercial substituted urea herbicide. taylorfrancis.com |

| Neburon | 1-butyl-3-(3,4-dichlorophenyl)-1-methylurea | An early commercial substituted urea herbicide. nih.govtaylorfrancis.com |

Corrosion Inhibition in Industrial Systems: Mechanism of Adsorption and Surface Protection

Urea derivatives are recognized as effective corrosion inhibitors for various metals, particularly for steel in acidic environments commonly found in industrial processes like acid pickling and oil well treatments. nih.govmdpi.com Their efficacy stems from the presence of electron-rich heteroatoms (nitrogen and oxygen) and, often, aromatic rings within their molecular structure. nih.govmdpi.commdpi.com These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that shields the metal from the corrosive medium. mdpi.comderpharmachemica.cominspenet.com

The primary mechanism of protection is adsorption, which can involve two main types of interactions: physisorption (electrostatic interactions) and chemisorption (charge sharing or transfer between the inhibitor molecules and the metal surface). nih.govmdpi.com The adsorption process for many urea-based inhibitors has been found to follow the Langmuir adsorption isotherm model, which describes the formation of a monolayer of the inhibitor on the metal surface. nih.govresearchgate.net

Research on tolyl-substituted urea derivatives has demonstrated significant corrosion inhibition efficiencies. For example, 1,1'-((methylazanediyl)bis(propane-3,1-diyl))bis(3-(p-tolyl)urea) showed an outstanding performance for carbon steel in 1.0 M HCl, achieving 95.1% efficiency at a concentration of 50 mg/L. nih.gov Similarly, another p-tolyl derivative, 1‐(4‐methyl-phenyl)‐3‐(4‐(pyridin‐4‐ylmethyl)phenyl)urea, reached an inhibition efficiency of 97%. qu.edu.qa The adsorption mechanism for these compounds is often a mixed mode of physisorption and chemisorption, where the inhibitor molecules block both anodic (metal dissolution) and cathodic (hydrogen evolution) reaction sites. nih.govacs.orghep.com.cn

Table 2: Corrosion Inhibition Efficiency of Select Urea Derivatives This table is interactive and allows for sorting.

| Inhibitor Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 1,1'-((methylazanediyl)bis(propane-3,1-diyl))bis(3-(p-tolyl)urea) | Carbon Steel | 1.0 M HCl | 95.1 | nih.gov |

| 1‐(4‐methyl-phenyl)‐3‐(4‐(pyridin‐4‐ylmethyl)phenyl)urea | Mild Steel | 1 M HCl | 97 | qu.edu.qa |

| 1,3-bis(1-phenylethyl) urea | Carbon Steel | 1.0 M HCl | 72 | nih.gov |

| 1-phenyl-2-thiourea | Mild Steel | 1.0 M HCl | ~99 | nih.gov |

| Pyridine-carbamide derivative (MS31) | Carbon Steel | 1 M HCl | 97.1 | qu.edu.qa |

Role in Advanced Materials Science and Polymer Chemistry: Functional Material Design

The unique hydrogen-bonding capabilities of the urea group make it an ideal building block, or supramolecular synthon, for the design of advanced functional materials. researchgate.net The hydrogen bond donor and acceptor moieties within the urea structure allow for the programmed self-assembly of molecules into well-defined, higher-order architectures. researchgate.net

This principle is leveraged in several areas of materials science:

Supramolecular Polymers and Gels: Urea derivatives can be designed to form continuous intermolecular hydrogen bonds, leading to the creation of supramolecular polymers and functional soft materials like supramolecular gels. researchgate.net

Supramolecular Capsules: By designing molecules that form discrete, closed-loop hydrogen bonding networks, urea derivatives can self-assemble into nanometer-sized capsules capable of encapsulating guest molecules. researchgate.net

Metal-Organic Frameworks (MOFs): Urea derivatives can be incorporated into the synthesis of MOFs, a class of porous crystalline materials. In some cases, urea-based molecules used as part of a deep eutectic solvent for MOF synthesis have been found to coordinate directly to the metal centers, becoming an integral part of the material's secondary building unit (SBU). rsc.org This demonstrates a direct role in templating and forming the final material structure. rsc.org

The versatility of the urea functional group allows for its incorporation into a wide array of structures, making it a valuable component in the bottom-up design of new materials with tailored properties. researchgate.netmdpi.com

Analytical Chemistry Applications: Use as Reference Standards or in Derivatization for Analysis

In analytical chemistry, well-characterized, pure compounds are essential for use as reference standards to ensure the accuracy and reliability of analytical measurements. This compound is commercially available as a chemical for research purposes. sigmaaldrich.com Its synthesis and detailed characterization data, including melting point, FTIR, NMR, and high-resolution mass spectrometry (HRMS), have been published, providing the necessary foundation for its use as a reference standard in qualitative or quantitative analyses. mdpi.comnih.gov The availability of urea itself as a certified analytical standard further establishes the role of this class of compounds in analytical applications. sigmaaldrich.com

Table 3: Analytical Data for this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 110363-52-5 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₆N₂O | |

| Molecular Weight | 192.263 | |

| Melting Point | 150–152 °C | mdpi.comnih.gov |

| Appearance | Beige Solid | mdpi.comnih.gov |

| HRMS (ESI) [M+H]⁺ | Calculated: 193.1336, Found: 193.1337 | mdpi.comnih.gov |

Furthermore, the chemical reactivity of the groups that form ureas is exploited in derivatization, a process used to chemically modify an analyte to enhance its detectability for techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.net For example, reagents like phenyl isocyanate can be used to react with analytes containing hydroxyl or amine groups, converting them into urea derivatives that may have improved chromatographic behavior or a stronger response to a UV-visible or fluorescence detector. researchgate.net This process of derivatization is a common strategy to improve the sensitivity and selectivity of analytical methods. researchgate.netmdpi-res.com

Future Research Directions and Emerging Avenues in 1 Isopropyl 3 P Tolyl Urea Chemistry

Development of Novel and More Efficient Synthetic Routes and Catalytic Systems

The synthesis of unsymmetrical ureas, including 1-isopropyl-3-(p-tolyl)urea, is a cornerstone of its study and application. While established methods exist, future research is geared towards developing more efficient, sustainable, and versatile synthetic protocols. One documented method for the synthesis of this compound involves the reaction of p-toluidine (B81030) with specific reagents under controlled conditions. mdpi.com

A specific synthesis was successfully carried out using p-toluidine, isopropylamine (B41738), and (diacetoxyiodo)benzene (B116549), yielding this compound as a beige solid. mdpi.com The reaction conditions and yield are detailed in the table below.

| Reactants | Reagents | Solvent | Temperature | Time | Yield |

| p-Toluidine, Isopropylamine | PhI(OAc)₂, K₃PO₄ | 1,2-DCE | 80 °C | 18 h | 62% |

| Table 1: Synthetic Protocol for this compound mdpi.com |

Future research will likely focus on the development of catalytic systems that can achieve this transformation under milder conditions, with higher yields, and using less hazardous reagents. unipr.it The exploration of metal-free catalytic systems and methods utilizing abundant starting materials like carbon dioxide and amines are also active areas of research for urea (B33335) synthesis. scholaris.ca The development of such methods would not only be more environmentally friendly but could also provide more direct and cost-effective routes to this compound and its derivatives. scholaris.ca

Integration of Advanced Computational Approaches for Predictive Material Science and Biochemical Studies

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research. For this compound, advanced computational approaches can provide significant insights. Methods like Density Functional Theory (DFT) can be employed to explore molecular geometry, electronic structure, and vibrational frequencies. chemmethod.com

A recent study on a different urea derivative utilized DFT with the B3LYP/6-311++G(d,p) basis set to perform such calculations. chemmethod.com Similar approaches for this compound could predict its reactivity, stability, and potential interactions with biological targets. chemmethod.comresearchgate.net For instance, calculating the HOMO-LUMO energy gap can suggest potential applications in optoelectronics. chemmethod.com Furthermore, molecular docking simulations can predict the binding affinity and mode of interaction with various enzymes or receptors, which is crucial for drug discovery and understanding biological activity. researchgate.netresearchgate.net These computational studies can help in the rational design of new derivatives of this compound with enhanced properties. researchgate.net

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic structure, vibrational frequencies, and reactivity. chemmethod.com |

| Molecular Docking | Simulation of binding affinity and interactions with biological targets like enzymes and receptors. researchgate.netresearchgate.net |

| Natural Bond Orbital (NBO) | Analysis of charge distribution and intramolecular interactions. chemmethod.com |

| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites, predicting interaction points. chemmethod.com |

| Table 2: Potential Computational Studies on this compound |

Exploration of New Non-Clinical Biological Targets and Applications

The urea motif is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities. nih.govnih.gov While the specific biological profile of this compound is not extensively documented in the provided context, the broader class of urea derivatives has shown activity against various targets. nih.govnih.govresearchgate.net Future research should, therefore, focus on screening this compound against a diverse panel of non-clinical biological targets.

One area of interest is the inhibition of enzymes like soluble epoxide hydrolase (sEH), where other aryl urea compounds have demonstrated high potency. nih.govucanr.edu The inhibition of sEH is a therapeutic strategy for conditions like hypertension and inflammation. nih.gov Another potential application lies in targeting glioma stem cells (GSCs), as novel urea-based compounds have been developed that can cross the blood-brain barrier and target these therapy-resistant cells. biorxiv.orgbiorxiv.org The urea functionality is key to forming stable hydrogen bonds with biological targets, which can lead to high potency and selectivity. nih.govresearchgate.net Investigating the potential of this compound in these and other areas, such as antiviral or antimicrobial applications, could uncover new therapeutic uses. researchgate.net

Supramolecular Chemistry and Self-Assembly of Urea-Based Systems for Advanced Materials

The urea group's ability to form strong and directional hydrogen bonds makes it an excellent building block for supramolecular chemistry. jst.go.jpnih.govresearchgate.net The self-assembly of urea derivatives can lead to the formation of well-ordered structures like supramolecular polymers, gels, and capsules. jst.go.jpnih.gov These materials have potential applications in areas such as drug delivery, tissue engineering, and catalysis. nih.gov

Future research on this compound could explore its ability to act as a low-molecular-weight gelator, forming supramolecular gels in various organic solvents. jst.go.jp The specific arrangement of the isopropyl and p-tolyl groups will influence the packing and self-assembly behavior. By systematically studying how modifications to this structure affect the resulting supramolecular architecture, it may be possible to design novel functional materials. sc.edu The interplay of hydrogen bonding and other non-covalent interactions can be harnessed to create materials with tailored properties. sc.edursc.orgrsc.org

Design and Synthesis of Photoresponsive or Stimuli-Responsive Urea Derivatives

The incorporation of photoresponsive or stimuli-responsive moieties into the structure of this compound could lead to the development of "smart" materials. These materials can change their properties in response to external stimuli such as light, temperature, or pH. researchgate.net For example, integrating an azobenzene (B91143) unit into a urea derivative can confer photoresponsive behavior, allowing for reversible control over its structure and function. researchgate.net

The synthesis of photoresponsive polyureas has been demonstrated, where light irradiation can induce isomerization, leading to changes in physical properties like color and shape. researchgate.net Such materials have potential applications in actuators, sensors, and optical data storage. researchgate.net Future work could involve designing and synthesizing derivatives of this compound that incorporate photo-switchable groups. The investigation of their photophysical properties and stimuli-responsive behavior would be a key step towards their application in advanced technologies. nih.govmedscape.com

Q & A

Q. What are the common synthetic routes for 1-Isopropyl-3-(p-tolyl)urea, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via nucleophilic addition of an isopropylamine derivative to a p-tolyl isocyanate under anhydrous conditions. Key steps include:

- Reagent Selection : Use freshly distilled isocyanates to avoid hydrolysis byproducts.

- Temperature Control : Maintain 0–5°C during initial mixing to suppress side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity. Confirm purity via HPLC (>99%) and NMR (absence of residual solvent peaks) .

Q. How can NMR spectroscopy confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Look for characteristic urea NH protons as broad singlets (~δ 5.5–6.5 ppm). The isopropyl group shows a septet (δ 1.2–1.4 ppm, CH) and doublet (δ 1.0–1.2 ppm, CH3). The p-tolyl aromatic protons appear as a doublet (δ 7.1–7.3 ppm) .

- 13C NMR : The urea carbonyl resonates at ~δ 155–160 ppm. The isopropyl CH3 groups appear at ~δ 20–25 ppm .

- 2D NMR (HSQC/HMBC) : Correlate NH protons to adjacent carbons to confirm connectivity .

Advanced Research Questions

Q. What strategies optimize reaction yield for this compound in solvent-free or green chemistry conditions?

- Methodological Answer :

- Solvent-Free Synthesis : Use ball milling to mix isopropylamine and p-tolyl isocyanate. This reduces side reactions and improves atom economy (yield >85%) .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate urea bond formation at room temperature .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 10 min at 80°C) while maintaining >90% yield .

Q. How do computational methods predict the reactivity of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or phosphatases). Focus on hydrogen bonding between the urea moiety and catalytic residues .

- DFT Calculations : Calculate electron density maps (B3LYP/6-31G* basis set) to identify nucleophilic/electrophilic regions. The p-tolyl group’s electron-donating effect enhances stability in hydrophobic pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How can contradictions in biological activity data for this compound be resolved?

- Methodological Answer :

- Dose-Response Curves : Perform IC50 assays across multiple concentrations (1 nM–100 µM) to identify non-linear effects .

- Off-Target Screening : Use BioMAP panels to rule out interference from unrelated pathways (e.g., cytochrome P450 inhibition) .

- Comparative Studies : Compare activity across analogs (e.g., replacing p-tolyl with chlorophenyl) to isolate structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.